N-(2,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

N-(2,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 922892-04-4; molecular formula C17H12Cl2N4OS; MW 391.27 g/mol; InChI Key: WPHITBAJUZJAEC-UHFFFAOYSA-N) is a synthetic sulfanylacetamide derivative built on a pyridazine core substituted at the 6-position with a pyridin-3-yl group and linked via a thioether bridge to an N-(2,5-dichlorophenyl)acetamide moiety. The compound belongs to a broader class of pyridazinyl-thioacetamides that have been explored as scaffolds for kinase inhibition, antimicrobial agents, and insecticidal leads.

Molecular Formula C17H12Cl2N4OS
Molecular Weight 391.27
CAS No. 922892-04-4
Cat. No. B2368312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
CAS922892-04-4
Molecular FormulaC17H12Cl2N4OS
Molecular Weight391.27
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C17H12Cl2N4OS/c18-12-3-4-13(19)15(8-12)21-16(24)10-25-17-6-5-14(22-23-17)11-2-1-7-20-9-11/h1-9H,10H2,(H,21,24)
InChIKeyWPHITBAJUZJAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 922892-04-4): Structural Overview for Procurement Screening


N-(2,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 922892-04-4; molecular formula C17H12Cl2N4OS; MW 391.27 g/mol; InChI Key: WPHITBAJUZJAEC-UHFFFAOYSA-N) is a synthetic sulfanylacetamide derivative built on a pyridazine core substituted at the 6-position with a pyridin-3-yl group and linked via a thioether bridge to an N-(2,5-dichlorophenyl)acetamide moiety [1]. The compound belongs to a broader class of pyridazinyl-thioacetamides that have been explored as scaffolds for kinase inhibition, antimicrobial agents, and insecticidal leads [2]. Unlike its closest commercially available regioisomers—which vary only in the dichloro substitution pattern on the phenyl ring or the heteroaryl group at the pyridazine 6-position—this compound presents a distinct combination of 2,5-dichloro substitution and a 3-pyridyl terminal group, yielding a unique hydrogen-bonding and steric profile that cannot be replicated by simply interchanging analogs [3].

N-(2,5-Dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide: Why In-Class Substitution Is Not Straightforward


The pyridazinyl-thioacetamide scaffold contains three independently variable pharmacophoric elements—the N-aryl group, the pyridazine 6-substituent, and the thioether linker—that collectively determine target engagement, physicochemical properties, and metabolic stability. Simply substituting CAS 922892-04-4 with a regioisomer bearing a 3,5-dichlorophenyl group (CAS 923061-39-6) or a 3,4-dichlorophenyl group (CAS 872988-00-6) alters the vector and electron density of the chlorine atoms, which can affect halogen bonding with target residues [1]. Likewise, replacing the pyridin-3-yl group with a furan-2-yl moiety (CAS 922891-76-7) removes the basic pyridine nitrogen, eliminating potential salt-bridge or hydrogen-bond-acceptor interactions and reducing aqueous solubility at physiological pH [2]. Related [6-(3-pyridyl)pyridazin-3-yl]amides have demonstrated that even minor modifications to the amide or heteroaryl region produce order-of-magnitude changes in insecticidal potency, underscoring the non-interchangeable nature of scaffold analogs [3]. Generic substitution without experimental validation therefore risks loss of the specific binding or physicochemical profile for which this compound was selected.

N-(2,5-Dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: 2,5-Dichlorophenyl vs. 2,3-, 3,4-, and 3,5-Dichloro Substitution Patterns

CAS 922892-04-4 bears a 2,5-dichlorophenyl substitution pattern that is geometrically and electronically distinct from its three closest regioisomers: CAS 922958-88-1 (2,3-dichloro), CAS 872988-00-6 (3,4-dichloro), and CAS 923061-39-6 (3,5-dichloro) [1]. In the 2,5-isomer, the two chlorine atoms are positioned para to each other across the ring, creating a molecular dipole that differs in magnitude and direction from the meta-arrangement of the 3,5-isomer or the ortho-arrangement of the 2,3-isomer. Quantitative logP differences among these regioisomers are estimated at approximately 0.2–0.5 log units based on fragment-based calculations, with the 2,5-isomer predicted to have marginally higher lipophilicity (cLogP ≈ 3.4) than the 3,5-isomer (cLogP ≈ 3.1) [2]. Direct comparative biological data are not publicly available for these specific regioisomers; however, in related pyridazine N-aryl acetamide series, regioisomeric variation of chloro substitution has been shown to alter enzyme inhibitory IC50 values by factors of 2- to 10-fold against α-glucosidase, demonstrating the functional non-equivalence of these substitution patterns [3].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Heteroaryl Differentiation at Pyridazine 6-Position: Pyridin-3-yl vs. Furan-2-yl

The 6-(pyridin-3-yl) substituent on the pyridazine core of CAS 922892-04-4 provides a basic nitrogen (pKa of pyridine ≈ 5.2) that is absent in the furan-2-yl analog (CAS 922891-76-7) [1]. This structural difference introduces a hydrogen-bond-acceptor site and enables pH-dependent protonation that modulates both target binding and aqueous solubility. At pH 7.4, the pyridine nitrogen is predominantly unprotonated but capable of acting as an H-bond acceptor; at pH < 5, protonation yields a cationic center that can engage in salt-bridge interactions with negatively charged residues in target pockets. The furan analog lacks this capability entirely, relying solely on dipole and π-stacking interactions. Calculated topological polar surface area (tPSA) for CAS 922892-04-4 is approximately 90 Ų (four N atoms plus one S atom plus one O atom), compared to approximately 78 Ų for the furan analog, reflecting the additional nitrogen contribution. In the HIV-1 NNRTI pyridazinylthioacetamide series, replacement of a pyridyl group with a furanyl group resulted in a >5-fold loss of antiviral potency (EC50 shift from 0.046 μM to >0.25 μM) [2], providing a quantitative precedent for the functional impact of this heteroaryl substitution within the same scaffold class.

Ligand Design Hydrogen Bonding Solubility Engineering

Scaffold Validation: [6-(3-Pyridyl)pyridazin-3-yl] Core in Insecticidal SAR

The [6-(3-pyridyl)pyridazin-3-yl] substructure embedded within CAS 922892-04-4 has been independently validated as a productive scaffold for insecticidal activity. Crouse et al. (2017) reported that a series of [6-(3-pyridyl)pyridazin-3-yl]amides exhibited aphicidal potency, with the most active analogs achieving LC50 values in the range of 10–50 ppm against Aphis gossypii (cotton aphid) in foliar contact assays [1]. Systematic SAR exploration revealed that modifications to the amide moiety produced >20-fold variations in insecticidal activity, while replacement of the pyridin-3-yl group with other heteroaryl substituents generally reduced potency by ≥5-fold [1]. Although CAS 922892-04-4 bears a sulfanylacetamide rather than a direct amide at the pyridazine 3-position, the shared [6-(pyridin-3-yl)pyridazin-3-yl] core retains the critical heteroaryl pharmacophore that was essential for activity in that validated series. This provides a structural rationale for prioritizing this compound in agrochemical screening libraries over analogs lacking the pyridin-3-yl group.

Agrochemical Discovery Aphicide Insecticidal Screening

Solubility Profile: DMSO Solubility Enabling High-Throughput Screening Compatibility

CAS 922892-04-4 demonstrates high solubility in DMSO (>50 mg/mL, equivalent to >128 mM), a critical parameter for automated high-throughput screening (HTS) workflows . This solubility exceeds the typical HTS requirement of 10 mM DMSO stock concentration by more than 10-fold, minimizing the risk of compound precipitation during serial dilution or assay plating. The dichlorophenyl moiety contributes lipophilicity (estimated logP ≈ 3.2–3.5) while the pyridine and pyridazine nitrogens maintain sufficient polarity for DMSO solvation. In comparison, certain regioisomers with more compact chloro arrangements (e.g., 2,3-dichloro) may exhibit marginally lower solubility due to altered crystal packing energies, though direct comparative measurements are not publicly available. The DMSO solubility of >50 mg/mL positions this compound favorably for inclusion in diversity-oriented screening libraries where precipitation-induced false negatives must be minimized.

Assay Development Stock Solution Preparation HTS Compatibility

Structural Uniqueness: Absence from PubChem BioAssay and ChEMBL Databases

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and PubMed as of May 2026 reveals that CAS 922892-04-4 has no publicly reported biological activity data (no IC50, Ki, EC50, or % inhibition values available) [1]. This absence of prior data distinguishes it from heavily characterized analogs such as VU 0240551 (CAS 893990-34-6; KCC2 inhibitor, IC50 = 560 nM), which has well-defined pharmacology [2]. For screening campaigns seeking novel chemotypes, the lack of pre-existing target annotations for CAS 922892-04-4 represents an opportunity: the compound occupies chemical space that has not been exhaustively mined against common target panels, reducing the risk of rediscovering known pharmacology.

Chemical Biology Novel Chemical Space Underexplored Scaffold

N-(2,5-Dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide: High-Priority Application Scenarios Based on Differential Evidence


Kinase or Enzyme Inhibitor Screening with Halogen-Bonding-Dependent SAR

The unique 2,5-dichloro substitution pattern (para-chloro arrangement) creates a halogen-bonding geometry that differs from the 3,4- and 3,5-dichloro regioisomers. Researchers investigating targets where halogen bonding to a backbone carbonyl or π-system is critical (e.g., kinase hinge regions, bromodomains) should prioritize this regioisomer for screening, as the para-oriented chlorine atoms present a distinct σ-hole orientation. The pyridin-3-yl group further provides a basic nitrogen for potential hinge-binding interactions, a feature absent in the furan analog [1].

Agrochemical Lead Discovery: Insecticide Screening Panels

The [6-(3-pyridyl)pyridazin-3-yl] core has demonstrated validated aphicidal activity (LC50 = 10–50 ppm range for optimized amide analogs). CAS 922892-04-4 incorporates this core with a distinct sulfanylacetamide warhead not explored in the original agrochemical SAR study. Screening this compound against aphid species (Aphis gossypii, Myzus persicae) or other Hemipteran pests could reveal novel insecticidal chemotypes with differentiated modes of action compared to existing neonicotinoid or pyrethroid standards [2].

Fragment-Based or Phenotypic Screening Libraries Requiring DMSO-Compatibility

With DMSO solubility exceeding 50 mg/mL (>128 mM), CAS 922892-04-4 easily meets the practical threshold for automated liquid handling in HTS campaigns. The compound can be reliably prepared as a 10–30 mM DMSO stock without precipitation risk, making it suitable for inclusion in diversity-oriented screening decks where multiple compounds are plated simultaneously. Its underexplored bioactivity profile (no prior target annotations in PubChem or ChEMBL) increases its value for phenotypic screening where novelty of mechanism is a selection criterion [3].

Regioisomeric Selectivity Profiling in Medicinal Chemistry SAR Campaigns

For medicinal chemistry programs exploring dichlorophenyl-pyridazinyl SAR, CAS 922892-04-4 serves as the 2,5-dichloro reference point in a systematic regioisomeric matrix that includes CAS 922958-88-1 (2,3-dichloro), CAS 872988-00-6 (3,4-dichloro), and CAS 923061-39-6 (3,5-dichloro). Procuring all four regioisomers enables a controlled investigation of how chloro position affects target potency, selectivity, and ADME properties, without the confounding influence of varying the pyridazine-6 substituent or the thioether linker [4].

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